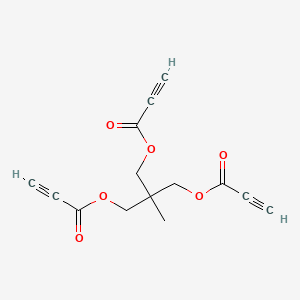
Trimethylolethane tripropiolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylolethane tripropiolate is an organic compound with the molecular formula C14H12O6 It is a derivative of trimethylolethane, where the hydroxyl groups are esterified with propiolic acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trimethylolethane tripropiolate typically involves the esterification of trimethylolethane with propiolic acid. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid (TsOH). The process involves heating the reactants in a solvent like toluene, with the removal of water using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous removal of water and careful control of temperature and catalyst concentration to maximize the efficiency of the esterification reaction .
化学反应分析
Types of Reactions: Trimethylolethane tripropiolate undergoes various chemical reactions, including:
Esterification: Formation of esters with carboxylic acids.
Hydrolysis: Breakdown into trimethylolethane and propiolic acid in the presence of water.
Polymerization: Can participate in polymerization reactions to form polyesters.
Common Reagents and Conditions:
Catalysts: p-Toluenesulfonic acid (TsOH), sulfuric acid.
Solvents: Toluene, dichloromethane.
Conditions: Elevated temperatures (80-120°C), removal of water to drive esterification.
Major Products:
Polyesters: Formed through polymerization reactions.
Hydrolysis Products: Trimethylolethane and propiolic acid.
科学研究应用
Trimethylolethane tripropiolate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyesters and other polymers with unique properties.
Materials Science: Incorporated into materials to enhance thermal stability and mechanical strength.
Smart Textiles: Utilized in the production of smart textiles with phase change materials for thermal regulation.
Coatings and Adhesives: Employed in the formulation of coatings and adhesives with improved performance characteristics.
作用机制
The mechanism of action of trimethylolethane tripropiolate primarily involves its ability to undergo esterification and polymerization reactions. The molecular structure allows it to form stable ester bonds and participate in polymerization processes, leading to the formation of high-performance materials. The presence of multiple ester groups facilitates cross-linking, enhancing the mechanical and thermal properties of the resulting polymers .
相似化合物的比较
Trimethylolpropane: Another triol with similar esterification properties.
Pentaerythritol: A tetraol used in similar applications but with different structural properties.
Neopentyl Glycol: A diol with comparable stability and resistance to hydrolysis.
Uniqueness: Trimethylolethane tripropiolate is unique due to its specific molecular structure, which provides a balance between reactivity and stability. Its ability to form multiple ester bonds makes it particularly useful in the synthesis of high-performance polymers and materials .
属性
CAS 编号 |
995-34-6 |
|---|---|
分子式 |
C14H18O9 |
分子量 |
330.29 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-2-methylpropane-1,3-diol;prop-2-ynoic acid |
InChI |
InChI=1S/C5H12O3.3C3H2O2/c1-5(2-6,3-7)4-8;3*1-2-3(4)5/h6-8H,2-4H2,1H3;3*1H,(H,4,5) |
InChI 键 |
DMOMZACTFJYZCZ-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C#C)(COC(=O)C#C)COC(=O)C#C |
规范 SMILES |
CC(CO)(CO)CO.C#CC(=O)O.C#CC(=O)O.C#CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


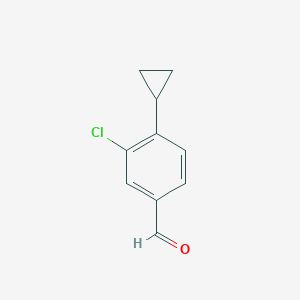

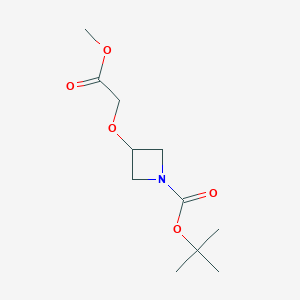
![(2Z)-2-[(dimethylamino)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B6358800.png)
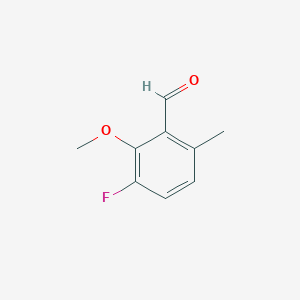
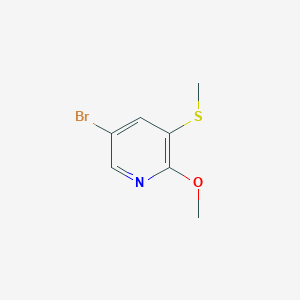
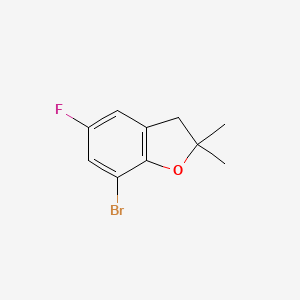
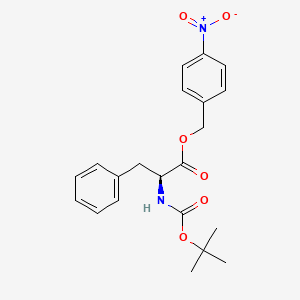


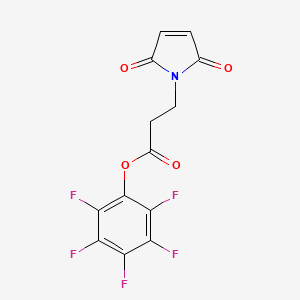

![(2S)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B6358879.png)

